

# Enbezotinib: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enbezotinib (formerly TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both rearranged during transfection (RET) and SRC family kinases.[1] Alterations in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] The dual inhibition of RET and SRC was intended to provide a therapeutic advantage, potentially overcoming resistance mechanisms observed with other RET-targeted therapies.[1] However, the clinical development of Enbezotinib was discontinued in May 2023 due to an adverse risk-benefit profile observed in the Phase 1/2 SWORD-1 trial.[4] This guide provides a comprehensive head-to-head comparison of Enbezotinib with other relevant TKIs, supported by available preclinical and clinical data.

## **Data Presentation**

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)



Kinase Target	Enbezoti nib (TPX- 0046)	Selpercat inib (LOXO- 292)	Pralsetini b (BLU- 667)	Dasatinib	Bosutinib	Saracatin ib (AZD0530 )
RET (Wild- Type)	Low nM potency	Potent	Potent	-	-	-
KIF5B-RET	~1 nM (Cell Proliferatio n)	-	-	-	-	-
CCDC6- RET	< 10 nM (pRET Inhibition)	-	-	-	-	-
RET V804M (Gatekeep er)	Potent	Effective	Effective	-	-	-
RET G810R/C/S (Solvent Front)	1-17 nM (Cell Proliferatio n)	Resistant	Resistant	-	-	-
SRC	Potent	-	-	Potent	Potent	2.7 nM
ABL	-	-	-	Potent	Potent	30 nM
VEGFR2/K DR	Spared	>100-fold selective vs RET	87-fold selective vs RET	-	-	-

Data compiled from multiple preclinical studies.[5][6][7][8][9][10] Exact IC50 values for direct comparison are not always available in the public domain. "Potent" indicates low nanomolar activity as described in the cited literature.

# **Table 2: Preclinical Antitumor Activity of Enbezotinib**



Cancer Model	RET Alteration	Treatment	Outcome
Ba/F3 Xenograft	KIF5B-RET	5 mg/kg Enbezotinib (single dose)	>80% inhibition of RET phosphorylation[5]
Ba/F3 Xenograft	KIF5B-RET G810R 5 mg/kg BID Enbezotinib		Tumor regression[5]
TT Cell-derived Xenograft	RET C634W	5 mg/kg BID Enbezotinib	Tumor regression[5]
NSCLC PDX (CTG- 0838)	KIF5B-RET	5 mg/kg BID Enbezotinib	Tumor regression[5]
CRC PDX (CR1520)	NCOA4-RET	5 mg/kg BID Enbezotinib	Tumor regression[5]

PDX: Patient-Derived Xenograft; CRC: Colorectal Cancer

Table 3: Initial Clinical Efficacy from SWORD-1 Trial

(NCT04161391)

Patient Population	Number of Patients	Outcome	
RET TKI-Naïve	5	4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two confirmed partial responses.[11][12]	
RET TKI-Pretreated	9	3 patients showed tumor regressions of -44%, -27%, and -17%.[11][12]	

Note: This is early data from a discontinued trial and should be interpreted with caution.

# **Signaling Pathways and Mechanism of Action**

Enbezotinib was designed as a dual inhibitor of RET and SRC.

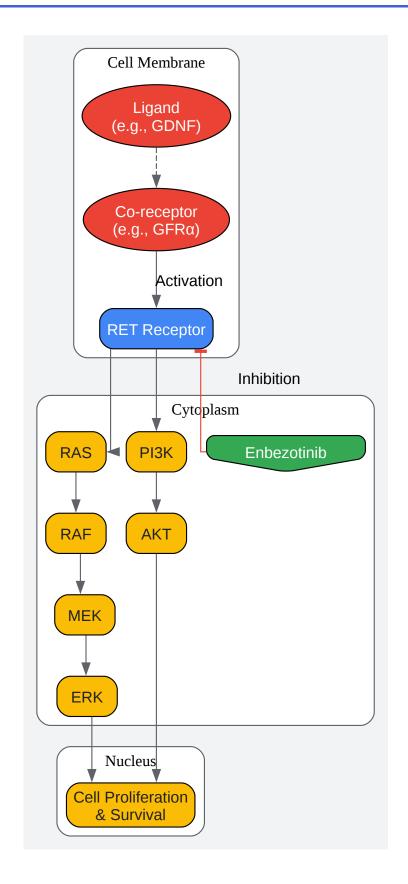






RET Signaling Pathway: The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[13] Activating mutations or fusions in RET lead to constitutive, ligand-independent signaling.[2]



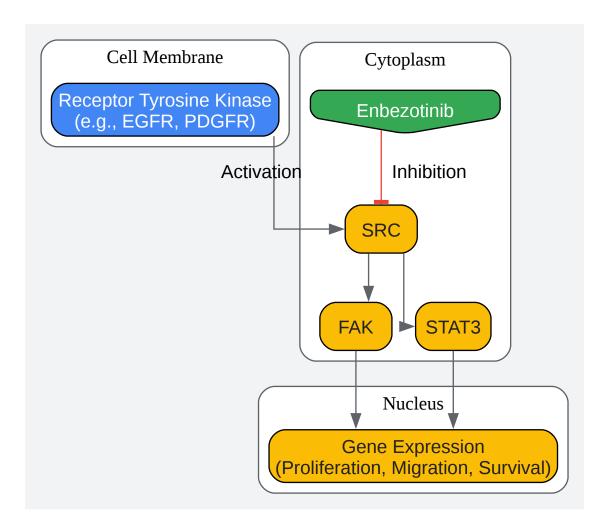


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Caption: Canonical RET Signaling Pathway and Inhibition by Enbezotinib.



SRC Signaling Pathway and Rationale for Dual Inhibition: SRC is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, migration, and survival.[14] It can also mediate signaling crosstalk with other receptor tyrosine kinases like EGFR.[15] In the context of RET-driven cancers, SRC activation may contribute to resistance to RET-specific inhibitors. By inhibiting both RET and SRC, **Enbezotinib** was hypothesized to provide a more durable antitumor response.[1]



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Caption: Simplified SRC Signaling Pathway and Inhibition by **Enbezotinib**.

# Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.



#### Methodology:

- Cell Seeding: Cancer cell lines harboring specific RET alterations (e.g., KIF5B-RET, CCDC6-RET, or various point mutations) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- TKI Treatment: Cells are treated with a serial dilution of **Enbezotinib** or other TKIs (typically ranging from 0.1 nM to 10  $\mu$ M) for 72 hours. A vehicle control (DMSO) is also included.
- Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt solution is added to each well.
   Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
- Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
- Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.

## **Western Blot for Kinase Phosphorylation**

This technique is used to detect the phosphorylation status of specific kinases (e.g., RET, SRC) and their downstream targets, providing a direct measure of inhibitor activity.

#### Methodology:

- Cell Lysis: Cells treated with TKIs for a specified time are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

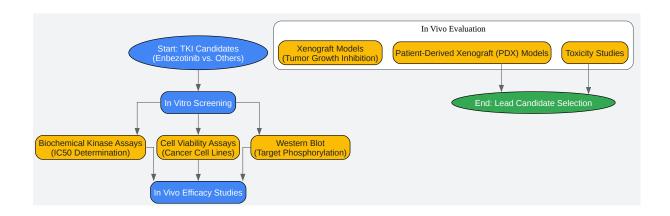


transferred to a nitrocellulose or PVDF membrane.

- Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-RET, anti-phospho-SRC) and total protein antibodies for loading control.
- Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

# **Experimental Workflow**

The following diagram illustrates a typical preclinical workflow for evaluating and comparing TKIs.





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